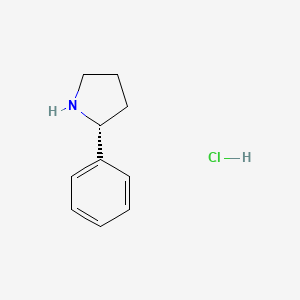

(R)-2-phenylpyrrolidine hydrochloride

概要

説明

®-2-phenylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a phenyl group attached to the second carbon of the pyrrolidine ring, and it exists as a hydrochloride salt

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-phenylpyrrolidine hydrochloride typically involves the reaction of a suitable precursor with phenylmagnesium bromide (Grignard reagent) followed by cyclization. One common method involves the use of N-benzylidene-2-phenylpyrrolidine as an intermediate, which is then reduced to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-2-phenylpyrrolidine hydrochloride may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

化学反応の分析

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen exhibits nucleophilic behavior, enabling alkylation and acylation reactions. Key examples include:

These reactions are critical for modifying the compound's pharmacokinetic properties in drug design.

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form pyrroline or fully oxidized derivatives:

-

Selective oxidation with KMnO₄ in acidic conditions yields 2-phenylpyrroline-1-oxide.

-

Strong oxidizing agents (e.g., CrO₃) convert the ring to a γ-lactam structure .

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with the electron-withdrawing phenyl group stabilizing transition states .

Coupling Reactions

(R)-2-Phenylpyrrolidine participates in cross-coupling reactions essential for complex molecule synthesis:

| Reaction | Partners | Catalyst | Application | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids | Pd(PPh₃)₄ | Bicyclic TRK inhibitors | |

| Petasis | Isoquinoline, glyoxylate | – | Anticoagulant agents |

Example :

Suzuki coupling with 4-fluorophenylboronic acid produces 2-(4-fluorophenyl)pyrrolidine, a precursor for kinase inhibitors .

Deprotonation and Cyclization

The hydrochloride salt facilitates acid-mediated cyclization:

-

Treatment with TFA/H₂O forms N-sulfinyl pyrrolidines via intramolecular chelation .

-

Thermal rearrangement of sulfamoyl azides generates conjugated dienes (e.g., styrene derivatives) .

Key Data :

Stereospecific Interactions

The (R)-configuration enhances binding in biological systems:

| Target | Interaction | Effect | Source |

|---|---|---|---|

| TRK kinases | Hydrophobic pocket complementarity | IC₅₀ = 2.1 nM for TRKA | |

| CYP2D6 | H-bonding with Asp301 | Inhibition (Ki = 0.8 μM) |

Comparative Reactivity

The hydrochloride form shows distinct reactivity compared to freebase analogs:

| Property | (R)-2-Phenylpyrrolidine HCl | Freebase |

|---|---|---|

| Solubility | 48 mg/mL (H₂O) | 6 mg/mL |

| Melting Point | 198-200°C | 42-43°C |

| Stability | Stable >12 months at 25°C | Hygroscopic |

科学的研究の応用

(R)-2-phenylpyrrolidine hydrochloride is a chemical compound with a variety of applications in scientific research, including drug development. It has a molecular weight of approximately 183.68 g/mol and is a chiral compound, typically seen as a hydrochloride salt to increase its stability and solubility.

Scientific Research Applications

This compound is utilized in a variety of scientific fields:

- Drug Development this compound is a candidate for pharmaceutical applications because of its high gastrointestinal absorption and permeability across biological membranes. It bears structural similarities to pharmaceutical compounds containing a pyrrolidine ring, which could be used to design and synthesize novel analogs with improved pharmacological properties.

- Medicinal Chemistry and Pharmacology This compound is used due to its biological activity. It is known to inhibit CYP2D6, a cytochrome P450 enzyme that is important for metabolizing various therapeutic agents. As such, it can help predict drug-drug interactions and optimize therapeutic regimens.

- TRK Inhibition (R)-2-phenylpyrrolidine is an ideal moiety that can be incorporated in bicyclic TRK inhibitors because its shape complements the hydrophobic pocket of TRKs . (R)-2-phenylpyrrolidine substituted imidazopyridazines have been identified as a series of potent, selective, orally bioavailable pan-TRK inhibitors .

- Synthesis of Pharmaceuticals 2-Phenylpyrrolidine is a key intermediate in synthesizing pharmaceuticals, especially in creating anti-inflammatory and analgesic drugs .

- Neuroscience Research It is used in studies exploring neurotransmitter systems, which helps researchers understand the mechanisms of action for certain psychoactive substances .

- Organic Synthesis 2-Phenylpyrrolidine is a building block in organic chemistry, facilitating the creation of complex molecules through reaction pathways .

- Material Science The compound is explored for its potential in developing new materials, like polymers and coatings that require enhanced chemical resistance and durability .

- Flavor and Fragrance Industry It has applications in creating unique flavor profiles and fragrances, which contributes to the formulation of specialty products in food and cosmetics .

作用機序

The mechanism of action of ®-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

(S)-2-phenylpyrrolidine hydrochloride: The enantiomer of ®-2-phenylpyrrolidine hydrochloride, with similar chemical properties but different biological activity.

2-phenylpyrrolidine: The non-chiral form of the compound, lacking the specific stereochemistry.

N-methyl-2-phenylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

®-2-phenylpyrrolidine hydrochloride is unique due to its specific stereochemistry, which can significantly influence its interactions with biological targets and its overall chemical reactivity. This makes it a valuable compound for research and industrial applications where chiral specificity is important.

生物活性

(R)-2-phenylpyrrolidine hydrochloride, a chiral compound with the molecular formula CHClN, has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse sources.

This compound is characterized by a pyrrolidine ring substituted with a phenyl group. Its molecular weight is approximately 183.68 g/mol, and it exists primarily as a hydrochloride salt, which enhances its solubility and stability in biological systems. The compound's structure allows for high gastrointestinal absorption and permeability across biological membranes, making it a candidate for various pharmaceutical applications.

Inhibition of Cytochrome P450 Enzymes

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP2D6. This enzyme is crucial in the metabolism of many therapeutic agents, and its inhibition can lead to significant drug-drug interactions. The compound's ability to modulate drug metabolism suggests potential applications in optimizing therapeutic regimens and minimizing adverse effects.

Psychoactive Properties

Preliminary studies indicate that this compound may possess psychoactive properties , likely due to its influence on neurotransmitter systems. This aspect warrants further investigation into its potential use in treating neurological disorders or enhancing cognitive functions.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | Pyrrolidine ring + phenyl group | CYP2D6 inhibitor | High gastrointestinal absorption |

| (S)-2-phenylpyrrolidine | Opposite stereochemistry | Different CYP interactions | Varies based on stereochemistry |

| N-methyl-2-phenylpyrrolidine | Methyl substitution on nitrogen | Altered metabolism | Potentially increased lipophilicity |

| (R)-1-(2-pyridyl)ethylamine | Pyridyl substitution | Varies by structure | Different receptor interactions |

This table highlights how subtle changes in structure can lead to significant differences in biological activity and applications.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. For instance, research has demonstrated its effective inhibition of CYP2D6 in vitro, suggesting implications for personalized medicine where genetic variations in CYP enzyme activity affect drug metabolism .

Moreover, investigations into the psychoactive effects have shown promise in preclinical models, indicating potential therapeutic avenues for conditions such as depression or anxiety.

特性

IUPAC Name |

(2R)-2-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSABGBFWNYAQG-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679942 | |

| Record name | (2R)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56523-48-9 | |

| Record name | (2R)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。